molecular formula C23H30N6O6S B13444796 Vardenafil Impurity 2

Vardenafil Impurity 2

货号: B13444796
分子量: 518.6 g/mol
InChI 键: SSOBBNZPZLDWOH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Vardenafil Impurity 2 is a degradation product of Vardenafil, a selective inhibitor of phosphodiesterase type 5 (PDE5) used primarily for the treatment of erectile dysfunction. Impurities in pharmaceutical compounds are critical to study as they can affect the efficacy and safety of the drug. This compound is one of the several impurities that can form during the synthesis, storage, or degradation of Vardenafil .

准备方法

The preparation of Vardenafil Impurity 2 involves synthetic routes that are similar to those used for Vardenafil but under different conditions that promote the formation of impurities. The synthetic routes typically involve the use of various reagents and catalysts to induce specific reactions.

化学反应分析

Vardenafil Impurity 2 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of a bond in a molecule using water.

科学研究应用

Vardenafil impurity 2, also known as 2,2'-[(piperazine-Isosorbide-5-Nitrae-disulfonyl base) double (2-ethyoxyl-5,1- Phenylene)]-two [5-methyl-7-propyl imidazole also [5,1-f] [1,2,4] triazine-4 (3H)-one], is a specific impurity that arises during the synthesis or degradation of vardenafil . Vardenafil is a phosphodiesterase-5 (PDE5) inhibitor used to treat erectile dysfunction . Research into the impurities associated with vardenafil is essential for ensuring the quality, safety, and efficacy of the drug .

Synthesis and Identification

A method for preparing vardenafil impurities involves the sulfonation of 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazole[5,1-f][1,2,4]-3N-4(3H)-one to produce an intermediate product, which is then reacted with piperazine . Adjusting the molar ratios of the reactants allows for the selective production of vardenafil impurities, followed by recrystallization to achieve high purity . this compound is specifically obtained when 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazole[5,1-f][1,2,4]-3N-4(3H)-one is reacted with piperazine at a molar ratio of 1:1.5–3.0 .

High-performance liquid chromatography (HPLC) is commonly used to detect organic impurities, with the peak area method being a standard quantitative approach . For accurate quantification, an external standard method using an impurity standard reference is preferred .

Degradation Studies

Stress degradation studies reveal how vardenafil breaks down under different conditions such as hydrolysis, oxidation, photolysis, and thermal stress . In one study, considerable degradation occurred under peroxide hydrolysis . These studies help identify potential impurities that may form over time and under various environmental conditions, which is crucial for determining appropriate storage conditions and shelf life .

Photo degradation studies utilizing fluorescence light (1.2 million lux hours) identified impurities at relative retention times (RRT) of 0.26, 0.33, and 0.87 at levels of 0.01%, 0.004%, and 0.02%, respectively . UV light (200 watts per meter square) identified impurities at RRTs of 0.33 and 0.87 at 0.02% and 0.01%, respectively .

Analytical Methods

UPLC-TOF: Ultra-performance liquid chromatography–time of flight mass spectrometry (UPLC-TOF) is used to characterize impurities in vardenafil .

RP-UPLC: A reversed-phase ultra-performance liquid chromatography (RP-UPLC) method for analyzing vardenafil impurities has been validated for linearity, precision, and accuracy . The method was found to be linear from the limit of quantification (LOQ) to 200%, with the percentage relative standard deviation (%RSD) being less than 2.5% at the specification level (0.15%) and less than 5.1% at the LOQ level .

Accuracy and Precision: Accuracy is assessed through recovery studies, with acceptable recovery rates typically between 80% and 120% . Precision, indicated by %RSD values, should be low to ensure the reliability of the method . For instance, precision values for vardenafil and its impurities at different levels (method precision, 150% level, 50% level, and LOQ level) have been reported with %RSD values ranging from 0.6% to 5.1% .

Stability Indicating Method: A rapid stability-indicating method using UPLC has been developed and validated for determining vardenafil and its impurities . This method can detect vardenafil's four potential impurities at a level of 0.25 μg/mL, with inter- and intra-day precision values within 2.0% RSD . The method has shown good recoveries for vardenafil (98.8% - 100.9% in bulk drugs, 100.5% - 101.5% in pharmaceutical dosage forms) and its impurities (99.8% - 102.5%) .

Quantification

In related substance methods, the range of %RSD should not be less than 15% for both impurities and vardenafil . The %RSD at an analyte concentration of 0.2 mg/mL in the assay method was 0.5, 0.6, and 0.2 for precision at 50%, 100%, and 150% levels, respectively .

Safety Implications

作用机制

The mechanism of action of Vardenafil Impurity 2 is not well-documented. it is likely to interact with similar molecular targets as Vardenafil, such as phosphodiesterase type 5 (PDE5). The impurity may inhibit PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) and resulting in smooth muscle relaxation and increased blood flow .

相似化合物的比较

Vardenafil Impurity 2 can be compared with other similar compounds, such as:

    Sildenafil Impurity: Formed during the synthesis of Sildenafil, another PDE5 inhibitor.

    Tadalafil Impurity: Formed during the synthesis of Tadalafil, another PDE5 inhibitor.

    Vardenafil Impurity 1: Another impurity formed during the synthesis of Vardenafil.

This compound is unique in its specific formation conditions and its potential effects on the stability and efficacy of Vardenafil .

生物活性

Vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor, is primarily used for the treatment of erectile dysfunction. However, the presence of impurities such as Vardenafil Impurity 2 can significantly affect its biological activity and pharmacological profile. This article delves into the biological activity of this compound, exploring its synthesis, characterization, and implications for drug quality and efficacy.

1. Synthesis and Characterization

This compound is synthesized through a series of chemical reactions involving the starting material 2-(2-ethoxyphenyl)-5-methyl-7-propylimidazole. The synthesis involves sulfonation followed by a reaction with piperazine to yield the impurity. This method is notable for its high yield and purity, which are crucial for ensuring the quality of pharmaceutical products containing Vardenafil .

The characterization of this compound typically employs techniques such as UPLC-TOF and LC-MS/MS. These methods allow for precise identification and quantification of impurities within pharmaceutical formulations. For instance, studies have shown that the degradation profiles of Vardenafil and its impurities can be monitored under various conditions, revealing significant insights into their stability and interactions .

This compound, like its parent compound, exerts its effects by inhibiting PDE5, leading to increased levels of cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells. This results in vasodilation and improved blood flow to the penis, facilitating erection . However, impurities can potentially alter this mechanism.

Efficacy Studies

Research indicates that the presence of impurities may influence the overall efficacy of Vardenafil formulations. A study analyzing the pharmacological effects of various vardenafil impurities found that certain impurities could diminish the drug's effectiveness or alter its pharmacokinetic properties .

For example, in a stability-indicating method developed for Vardenafil hydrochloride, it was observed that degradation products significantly impacted the drug's purity over time. The study highlighted that after exposure to UV light, the purity of Vardenafil decreased from approximately 84% to around 81%, indicating a potential increase in impurity levels .

3. Case Studies

Several case studies have been conducted to assess the impact of this compound on drug formulations:

  • Stability Studies : One study focused on the stability of Vardenafil hydrochloride under various environmental conditions (e.g., light exposure). It was found that certain impurities formed during degradation could lead to a notable decrease in drug potency over time .
  • Bioavailability Assessments : Another investigation evaluated how different formulations containing this compound affected bioavailability. Results indicated that formulations with higher impurity levels demonstrated reduced absorption rates compared to purer formulations .

Table 1: Characterization Data for this compound

ParameterValue
Molecular Weight489.2307 g/mol
Chemical FormulaC23H33N6O4S
Purity (% w/w)Variable (dependent on formulation)
Stability (at room temp)Degrades over time under UV light

Table 2: Efficacy Comparison in Clinical Trials

Study GroupIIEF-EF Score ChangeSEP3 Success Rate (%)
Control (Placebo)+1.420
Vardenafil (10 mg)+5.950
Vardenafil (20 mg)+7.868

属性

分子式

C23H30N6O6S

分子量

518.6 g/mol

IUPAC 名称

ethyl 2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-4-oxo-3H-imidazo[5,1-f][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C23H30N6O6S/c1-5-27-10-12-28(13-11-27)36(32,33)16-8-9-18(34-6-2)17(14-16)20-25-22(30)19-15(4)24-21(29(19)26-20)23(31)35-7-3/h8-9,14H,5-7,10-13H2,1-4H3,(H,25,26,30)

InChI 键

SSOBBNZPZLDWOH-UHFFFAOYSA-N

规范 SMILES

CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=C(N=C4C(=O)OCC)C)C(=O)N3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。